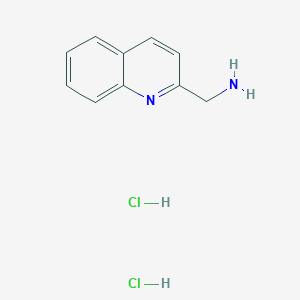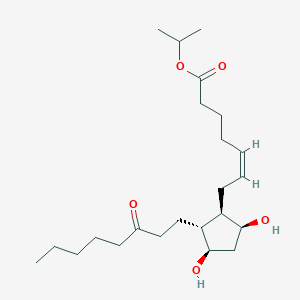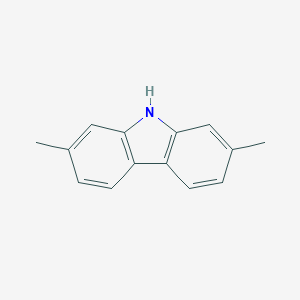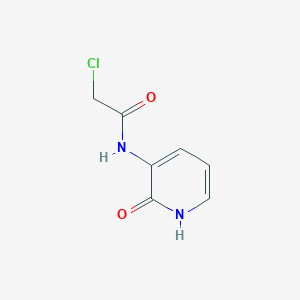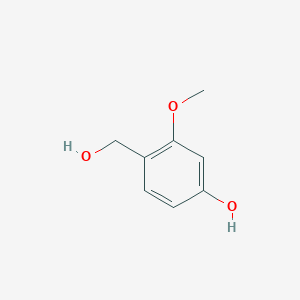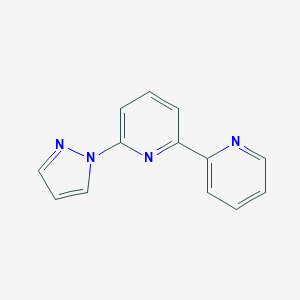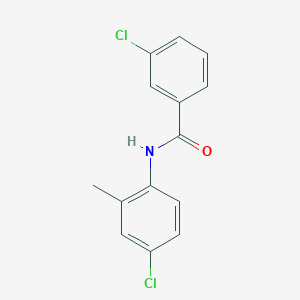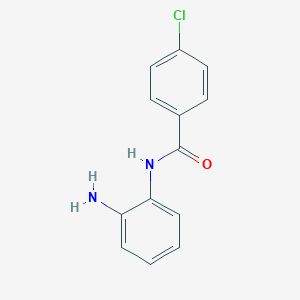
N-(Diphenylmethylidene)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Diphenylmethylidene)glycine, commonly known as DPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPG is a derivative of glycine and is widely used in the synthesis of various organic compounds.
作用機序
The mechanism of action of DPG is not fully understood. However, it is believed that DPG acts as an inhibitor of glycine reuptake. Glycine is an important neurotransmitter that plays a crucial role in various physiological processes, including the regulation of the nervous system. DPG may also act as an allosteric modulator of glycine receptors.
生化学的および生理学的効果
DPG has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anticonvulsant properties in animal models. DPG has also been shown to have neuroprotective effects in vitro and in vivo. Additionally, DPG has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
DPG has several advantages for use in lab experiments. It is readily available and easy to synthesize. DPG is also stable and has a long shelf life. However, DPG has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the use of DPG in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. DPG may also have potential applications in the development of new agrochemicals and fragrances. Additionally, further research is needed to fully understand the mechanism of action of DPG and its potential effects on human health.
Conclusion:
In conclusion, DPG is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPG is synthesized through a simple reaction between benzaldehyde and glycine and has been extensively used in scientific research. DPG has various biochemical and physiological effects and has potential applications in the development of new drugs, agrochemicals, and fragrances. Further research is needed to fully understand the mechanism of action of DPG and its potential effects on human health.
合成法
DPG can be synthesized through a simple reaction between benzaldehyde and glycine. The reaction involves the condensation of benzaldehyde and glycine in the presence of a catalyst, such as acetic acid. The resulting product is DPG, which can be purified through recrystallization or chromatography.
科学的研究の応用
DPG has been extensively used in scientific research due to its unique properties. It has been used as a starting material for the synthesis of various organic compounds, including drugs, agrochemicals, and fragrances. DPG has also been used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
特性
IUPAC Name |
2-(benzhydrylideneamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14(18)11-16-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOBPFFXHQZDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620437 |
Source


|
| Record name | N-(Diphenylmethylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Diphenylmethylidene)glycine | |
CAS RN |
136059-92-2 |
Source


|
| Record name | N-(Diphenylmethylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

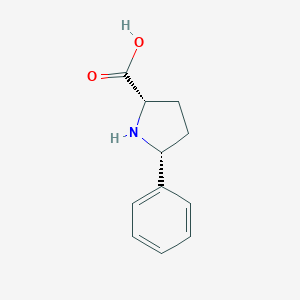
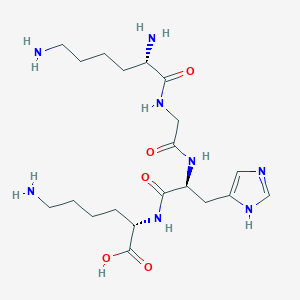
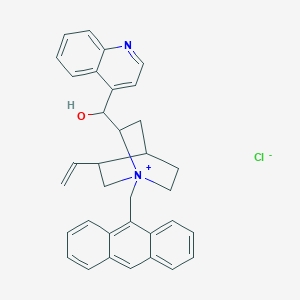
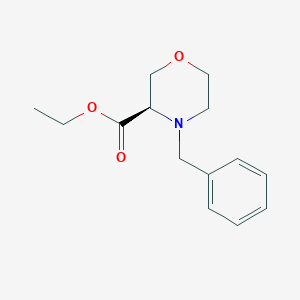
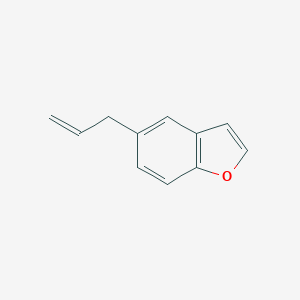
![4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B172758.png)
